molecular formula C8H10N8O2S2 B4320021 N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide

N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B4320021
M. Wt: 314.4 g/mol
InChI Key: GOBIJVVJLKBXFE-UHFFFAOYSA-N
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Description

N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide is a complex organic compound that features a thiadiazole ring and a tetrazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting an appropriate nitrile with sodium azide.

    Coupling Reactions: The final step involves coupling the thiadiazole and tetrazole intermediates under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiadiazole and tetrazole rings can act as ligands in coordination chemistry.

    Material Science: Potential use in the development of new materials with unique electronic or photophysical properties.

Biology and Medicine

    Antimicrobial Agents: Potential use as antibiotics or antifungals.

    Anticancer Agents: Research into their ability to inhibit cancer cell growth.

    Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease pathways.

Industry

    Agriculture: Potential use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, blocking its activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

    Tetrazole Derivatives: Compounds with similar tetrazole rings.

Uniqueness

N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide is unique due to the specific combination of thiadiazole and tetrazole rings, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(tetrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N8O2S2/c9-5(17)3-19-8-13-12-7(20-8)11-6(18)1-2-16-4-10-14-15-16/h4H,1-3H2,(H2,9,17)(H,11,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBIJVVJLKBXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 4
N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-amino-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-tetrazol-1-yl)propanamide

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